Anti-osteoporosis agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-osteoporosis agent-1 is a compound designed to combat osteoporosis, a condition characterized by reduced bone density and increased fracture risk. Osteoporosis is a significant health concern, particularly among postmenopausal women and the elderly. This compound aims to enhance bone density and strength, thereby reducing the likelihood of fractures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-osteoporosis agent-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical transformations such as esterification, amidation, and cyclization. These reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, waste management, and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Anti-osteoporosis agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents (water, ethanol).
Major Products:
Scientific Research Applications
Anti-osteoporosis agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bone cell metabolism and signaling pathways.
Medicine: Evaluated in clinical trials for its efficacy in treating osteoporosis and related bone disorders.
Industry: Utilized in the development of bone-strengthening supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of anti-osteoporosis agent-1 involves its interaction with specific molecular targets in bone cells. It primarily acts by:
Inhibiting Osteoclast Activity: Osteoclasts are cells responsible for bone resorption. This compound inhibits their activity, reducing bone breakdown.
Stimulating Osteoblast Activity: Osteoblasts are cells responsible for bone formation. This compound promotes their activity, enhancing bone formation.
Modulating Signaling Pathways: The compound affects various signaling pathways, including the RANK/RANKL/OPG pathway, which plays a crucial role in bone remodeling.
Comparison with Similar Compounds
Anti-osteoporosis agent-1 is compared with other similar compounds, such as:
Bisphosphonates: These compounds also inhibit osteoclast activity but have different chemical structures and mechanisms of action.
Denosumab: A monoclonal antibody that targets RANKL, preventing it from activating osteoclasts.
Teriparatide: A recombinant form of parathyroid hormone that stimulates osteoblast activity.
Uniqueness: this compound is unique in its dual action of inhibiting osteoclasts and stimulating osteoblasts, providing a balanced approach to bone health. Its specific molecular interactions and signaling pathway modulation set it apart from other anti-osteoporosis agents.
Properties
Molecular Formula |
C20H19ClN2O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C20H19ClN2O2/c1-20(2)10-9-13-5-8-17(24)18(19(13)25-20)16-11-15(22-23-16)12-3-6-14(21)7-4-12/h3-10,15,22,24H,11H2,1-2H3 |
InChI Key |
ZXGCKXYHNYMBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=C(C=C2)O)C3=NNC(C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.